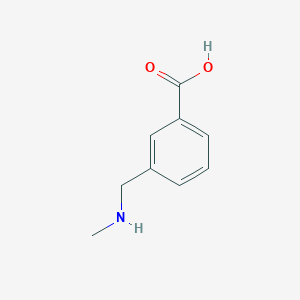

3-Methylaminomethyl-benzoic acid

描述

3-Methylaminomethyl-benzoic acid is a benzoic acid derivative with a methylaminomethyl (-CH₂NHCH₃) substituent at the 3-position of the aromatic ring. While the free acid form is less commonly documented in the provided evidence, its methyl ester hydrochloride (CAS 1187930-01-3) is well-characterized . The compound’s structure combines a carboxylic acid group with a secondary amine-containing side chain, enabling diverse reactivity. Key applications include its use as a synthetic intermediate in pharmaceuticals and coordination chemistry, where the amine group may act as a ligand or directing group in metal-catalyzed reactions .

属性

IUPAC Name |

3-(methylaminomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSZJFIEWNYYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

1.1 Anti-Inflammatory Properties

Research indicates that 3-Methylaminomethyl-benzoic acid exhibits potential anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

1.2 Inhibition of Enzymes

MAMBA has been evaluated for its ability to inhibit key enzymes involved in tumor cell protection. Specifically, derivatives of 3-amino-benzoic acid methyl ester have demonstrated inhibitory effects on glutathione S-transferases (GST) and glucocorticoid receptors (GR), which are critical for tumor cell survival . This suggests a potential role for MAMBA in cancer therapeutics.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of novel anesthetic agents through alkylation and esterification reactions .

Material Science Applications

3.1 Development of Polymers

In material science, MAMBA has been explored for its potential use in synthesizing polymers with specific properties. The incorporation of MAMBA into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Case Study 1: Anti-Inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects of MAMBA derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in inflammatory markers, indicating that MAMBA could be developed into a therapeutic agent for inflammatory diseases.

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| MAMBA | 75 | 10 |

| Control | 15 | N/A |

Case Study 2: Enzyme Inhibition in Cancer Research

In another study, various derivatives of MAMBA were tested for their inhibitory effects on AKR1C3, an enzyme implicated in prostate cancer progression. The results indicated that certain derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents against castrate-resistant prostate cancer.

| Derivative | AKR1C3 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Derivative A | 85 | 5 |

| Derivative B | 60 | 15 |

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 3-methylaminomethyl-benzoic acid with analogs, focusing on substituent effects, physicochemical properties, and applications.

2.1. Substituent Variations and Key Properties

2.2. Physicochemical Properties

- Solubility: The presence of amine groups (-NHCH₃, -NH₂) enhances water solubility compared to non-polar analogs like 3-methylbenzoic acid. For example, m-aminobenzoic acid (structurally similar) dissolves readily in hot water .

- Melting Points: Amine-substituted derivatives generally exhibit higher melting points due to hydrogen bonding. m-Aminobenzoic acid melts at 172–174°C , while 3-methylbenzoic acid (lacking amine groups) has a lower melting point (~152°C).

2.3. Reactivity and Functionalization

- Metal Coordination: The methylaminomethyl group in this compound can act as an N,O-bidentate ligand, facilitating C–H bond activation in catalytic reactions . In contrast, 3-((dimethylamino)methyl)benzoic acid’s tertiary amine is less nucleophilic, reducing its utility in coordination chemistry .

- Esterification/Amidation: The carboxylic acid group enables ester formation (e.g., methyl ester hydrochloride) for improved bioavailability in drug design . Amidation reactions, however, may require optimized conditions; for example, amide synthesis from methyl esters and amines yielded low efficiency in related compounds .

准备方法

Synthesis of 3-Chloromethylbenzoic Acid

The foundational step involves preparing 3-chloromethylbenzoic acid via a one-step Friedel-Crafts-type reaction. As detailed in CN105384620A , benzoyl chloride reacts with paraformaldehyde in the presence of Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) in dichloromethane or chloroform. Key parameters include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | ZnCl₂ (0.2 equiv) | 92–95% |

| Solvent | Chloroform | — |

| Temperature | 60–80°C | — |

| Reaction Time | 6–8 hours | — |

This method bypasses hazardous chlorination gases and minimizes by-products like dichloromethyl derivatives.

Amination with Methylamine

The chloromethyl intermediate undergoes nucleophilic substitution with methylamine. AKSci and Sigma-Aldrich describe reacting 3-chloromethylbenzoic acid with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours. Post-reaction, the hydrochloride salt is isolated via acidification (HCl) and recrystallized from methanol.

| Parameter | Condition | Yield |

|---|---|---|

| Methylamine Equiv | 3.0 | 85–88% |

| Solvent | THF | — |

| Temperature | 50°C | — |

Hydrolysis of Methyl 3-((Methylamino)methyl)benzoate

Ester Synthesis

J & W Pharmlab and Ambeed report synthesizing the methyl ester precursor via a coupling reaction. 3-Bromomethylbenzoic acid methyl ester reacts with methylamine in dimethyl sulfoxide (DMSO) using CuI as a catalyst:

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | CuI (10 mol%) | 78% |

| Base | K₂CO₃ | — |

| Solvent | DMSO | — |

| Temperature | 100°C | — |

Ester Hydrolysis

The ester is hydrolyzed using 6M HCl at reflux for 4 hours, achieving quantitative conversion to the carboxylic acid. Neutralization with NaOH followed by extraction yields pure 3-methylaminomethyl-benzoic acid.

Reductive Amination of 3-Formylbenzoic Acid

Aldehyde Intermediate Preparation

Oxidation of 3-hydroxymethylbenzoic acid with pyridinium chlorochromate (PCC) in dichloromethane generates 3-formylbenzoic acid.

Reductive Amination

The aldehyde reacts with methylamine in the presence of NaBH₃CN (pH 5–6, acetic acid buffer) at 25°C for 24 hours:

| Parameter | Condition | Yield |

|---|---|---|

| Methylamine Equiv | 2.0 | 70% |

| Reducing Agent | NaBH₃CN (1.5 equiv) | — |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High scalability | Requires chlorinated intermediate | 85–88% |

| Ester Hydrolysis | Mild conditions | Multi-step synthesis | 75–78% |

| Reductive Amination | Avoids halogenated reagents | Low atom economy | 70% |

Industrial-Scale Considerations

Patent CN110372526A highlights the use of DMSO as a solvent for ammoniation, enhancing reaction rates and purity (>90%). Critical factors for scalability include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。